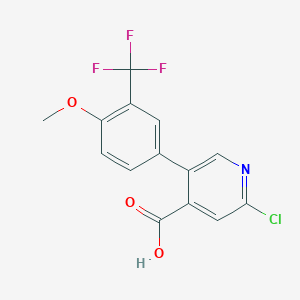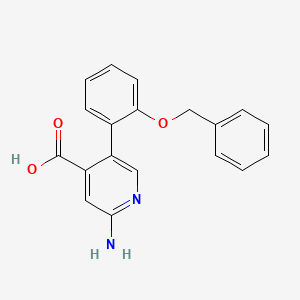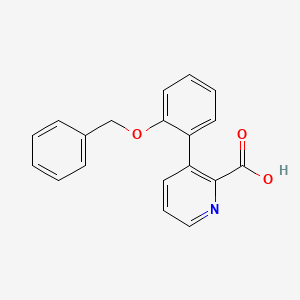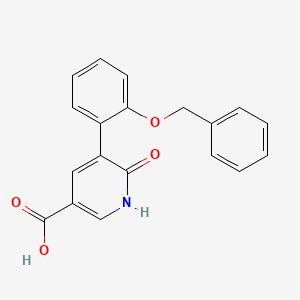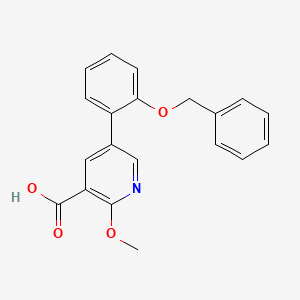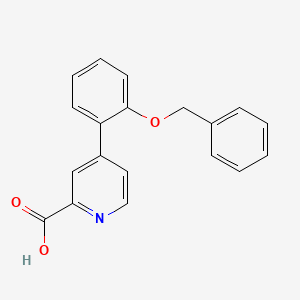
4-(2-Benzyloxyphenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzyloxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 2-benzyloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzyloxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 2-benzyloxybenzaldehyde.
Condensation Reaction: The picolinic acid undergoes a condensation reaction with 2-benzyloxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 4-(2-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The picolinic acid moiety can be reduced to form the corresponding picolinamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(2-Carboxyphenyl)picolinic acid.
Reduction: 4-(2-Benzyloxyphenyl)picolinamide.
Substitution: 4-(2-Benzyloxy-5-nitrophenyl)picolinic acid or 4-(2-Benzyloxy-5-bromophenyl)picolinic acid.
科学的研究の応用
4-(2-Benzyloxyphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
作用機序
The mechanism of action of 4-(2-Benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, such as enzyme inhibition or activation, depending on the specific target and context.
類似化合物との比較
Picolinic Acid: A simpler analog without the benzyloxyphenyl group, used in coordination chemistry and as a dietary supplement.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position, known for its role as a vitamin (niacin).
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness: 4-(2-Benzyloxyphenyl)picolinic acid is unique due to the presence of the benzyloxyphenyl group, which imparts distinct chemical properties and potential biological activities. This substitution can enhance its ability to form specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
4-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTTYRJQJMTPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
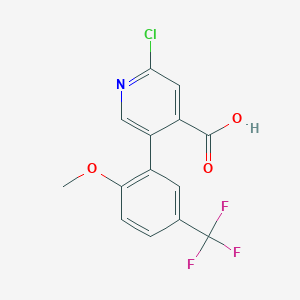
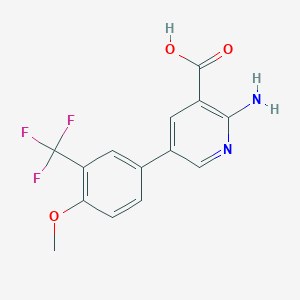


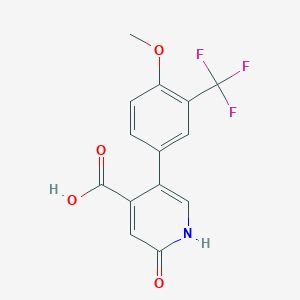
![2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6394562.png)

